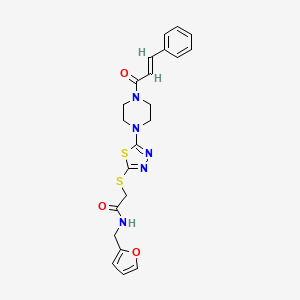

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

描述

The compound (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a cinnamoylpiperazine group at position 5, a thioether linkage to an acetamide moiety, and a furan-2-ylmethyl substituent. Such derivatives are extensively studied for their broad-spectrum biological activities, including anticancer, antibacterial, and pesticidal properties . The cinnamoyl group may enhance lipophilicity and binding affinity to biological targets, while the thiadiazole-thioacetamide framework contributes to metabolic stability and electronic interactions .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3S2/c28-19(23-15-18-7-4-14-30-18)16-31-22-25-24-21(32-22)27-12-10-26(11-13-27)20(29)9-8-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2,(H,23,28)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKKTPYUUXZEKV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Introduction

(E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that combines a thiadiazole ring, a piperazine moiety, and a cinnamoyl group. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. Research indicates that compounds containing thiadiazole scaffolds often exhibit significant antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₂S

Structural Features

| Component | Description |

|---|---|

| Thiadiazole Ring | Associated with antimicrobial and anticancer activity |

| Piperazine Moiety | Known for neuroactive properties |

| Cinnamoyl Group | Enhances biological activity |

Antimicrobial Activity

Preliminary studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown promising results against various bacterial strains:

Anticancer Activity

Research has demonstrated that the incorporation of a thiadiazole ring can enhance anticancer properties. For example, certain thiadiazole derivatives have exhibited cytotoxic effects on cancer cell lines:

These findings suggest that the compound may act similarly to established chemotherapeutic agents like 5-fluorouracil (5-FU), indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, leading to increased neurotransmitter levels .

- Cellular Signaling Modulation : The interaction with specific molecular targets can alter cellular signaling pathways, potentially leading to cell death in cancerous cells.

- Binding Affinity Studies : Computational methods like molecular docking have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

Study 1: Antimicrobial Screening

A study assessed the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited lower MIC values compared to standard antibiotics like ampicillin .

Study 2: Anticancer Evaluation

Another investigation evaluated the cytotoxic effects of synthesized thiadiazole compounds on human cancer cell lines. The results showed promising IC₅₀ values suggesting that these compounds could serve as potential anticancer agents .

Study 3: Structure–Activity Relationship (SAR)

Research into the SAR of thiadiazole derivatives revealed that modifications at specific positions on the thiadiazole ring significantly influenced their biological activity. For example, substituents on the piperazine moiety were found to enhance anticancer potency .

科学研究应用

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that thiadiazole derivatives often possess significant antimicrobial properties. Studies have shown that compounds containing thiadiazole rings exhibit potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to (E)-2-((5-(4-cinnamoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide have been evaluated for their efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting growth through various mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The structural components of this compound suggest potential anticancer properties. Thiadiazoles have been reported to induce apoptosis in cancer cells through various pathways. Research on related compounds has shown that they can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The incorporation of the piperazine moiety may enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. Compounds similar to this compound have been investigated for their potential in treating psychiatric disorders such as anxiety and depression. The dual action of this compound may provide a multifaceted approach to therapy by addressing both neurochemical imbalances and inflammatory responses associated with these conditions .

Case Studies

Several studies have documented the synthesis and evaluation of thiadiazole-based compounds similar to this compound:

相似化合物的比较

Structural and Physicochemical Comparisons

The compound is compared below with four analogs from , one from , and pesticidal derivatives from and .

Key Observations

Structural Influence on Activity :

- The cinnamoylpiperazine group in the target compound distinguishes it from analogs like 4g (fluorophenylpiperazine) and 4h (furan-carbonylpiperazine). Cinnamoyl’s conjugated system may improve π-π stacking with biological targets compared to halogenated or furan-based substituents .

- The thioether linkage (vs. oxyacetamide in FOE 5043 ) could enhance stability against hydrolytic cleavage, a critical factor in drug bioavailability .

Biological Activity Trends :

- Compounds with chlorophenyl groups (e.g., 4g , 4h ) exhibit strong anticancer activity, while furan-containing derivatives (e.g., 4h , target compound) may target microbial enzymes due to furan’s electron-rich heterocyclic nature .

- Pesticidal activity () correlates with trifluoromethyl or chlorobenzylidene substituents, suggesting the target compound’s cinnamoyl group might limit pesticidal efficacy compared to FOE 5043 .

Synthesis Methods :

- The target compound’s synthesis likely parallels methods in , where thiadiazole-acetamide derivatives are formed via nucleophilic substitution of 2-chloroacetamide intermediates with piperazine derivatives under mild conditions (25°C, acetone/K₂CO₃) .

常见问题

Basic: What are the established synthetic routes for this compound, and what are the critical parameters influencing yield and purity?

The synthesis typically involves three key steps: (1) formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives, (2) acylation of the piperazine moiety with cinnamoyl chloride, and (3) coupling the thiadiazole-thioacetamide intermediate with the furan-2-ylmethylamine group. Critical parameters include solvent choice (e.g., DMF or dichloromethane for solubility), temperature control (60–80°C for cyclization), and purification via recrystallization or column chromatography to achieve >95% purity .

Advanced: How can researchers optimize reaction conditions to address low yields during the coupling of thiadiazole and cinnamoylpiperazine moieties?

Low yields often arise from steric hindrance or incomplete activation of reactive sites. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.

- Coupling agents : Employ EDCl/HOBt or DCC/DMAP to facilitate amide bond formation.

- Stoichiometry : Use a 1.2:1 molar ratio of cinnamoylpiperazine to thiadiazole intermediate to drive the reaction.

- Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key structural features do they confirm?

- NMR Spectroscopy : 1H NMR confirms aromatic protons (δ 6.5–8.0 ppm for cinnamoyl and furan groups) and acetamide NH (δ 10.2–10.5 ppm). 13C NMR identifies carbonyl groups (δ 165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (m/z 497.59).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional groups .

Advanced: How should contradictory bioactivity data between in vitro and in vivo models be analyzed?

Discrepancies may arise from poor bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite profiling : Identify degradation products via liver microsome assays.

- Target validation : Use CRISPR knock-out models or competitive binding assays to confirm target engagement .

Basic: What are the primary biological targets or assays used to evaluate its pharmacological potential?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .

Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of analogs?

- Analog synthesis : Modify substituents on the piperazine (e.g., halogenation) or thiadiazole (e.g., methyl/ethoxy groups).

- Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features with IC50 values.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Basic: How is the purity of the compound assessed during and after synthesis?

- In-process monitoring : TLC (silica gel plates, UV detection) to track reaction progress.

- Final purity : HPLC (≥98% purity; retention time ~12 min) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced: What methodologies are effective in studying metabolic stability in preclinical models?

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- In vivo : Conduct pharmacokinetic studies in rodents, measuring AUC and clearance rates.

- Metabolite identification : Use HR-MS/MS to fragment and assign structures to major metabolites .

Basic: What are the common solubility challenges, and what solvents are typically employed?

The compound exhibits poor aqueous solubility (<0.1 mg/mL). Preferred solvents include DMSO (for in vitro assays) and ethanol/PEG-400 mixtures (for in vivo dosing) .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

- Assay standardization : Use identical incubation times (48–72 hrs) and serum concentrations (10% FBS).

- Mechanistic profiling : Combine MTT with apoptosis assays (Annexin V/PI staining) or cell cycle analysis.

- Genetic profiling : Verify target expression levels (qPCR or Western blot) in divergent cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。